Enclomiphene
Overview
Description
Enclomiphene is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is primarily known for its role in treating male hypogonadism by increasing testosterone levels. This compound is the trans isomer of clomiphene, which is a mixture of two geometric isomers: zuclomiphene and this compound .
Mechanism of Action
Target of Action
Clomiphene is a non-steroidal ovulatory stimulant that acts as a selective estrogen receptor modulator (SERM) . It primarily targets estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It competes with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors .
Mode of Action
Clomiphene works by initiating a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomiphene therapy, is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
Clomiphene’s action involves the regulation of several biochemical pathways. It stimulates the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This results in pregnancy .
Pharmacokinetics
Clomiphene exhibits high bioavailability (>90%) and is metabolized in the liver via the CYP2D6 pathway, with enterohepatic circulation . Its metabolites include 4-Hydroxyclomiphene (4-OH-CLO) and 4-Hydroxy-N-desethylclomiphene (4-OH-DE-CLO) . The elimination half-life of clomiphene is 4-7 days , with its active metabolites 4-OH-CLO and 4-OH-DE-CLO having half-lives of 13-34 hours and 15-37 hours respectively . It is excreted mainly in feces, with some in urine .
Result of Action
The result of clomiphene’s action is the induction of ovulation, which can lead to multiple ovulations and hence increase the risk of conceiving twins . In comparison to purified FSH, the rate of ovarian hyperstimulation syndrome is low . There may be an increased risk of ovarian cancer and weight gain .
Biochemical Analysis
Biochemical Properties
Clomiphene interacts with estrogen receptors, acting as an antagonist in some tissues and an agonist in others . It inhibits the negative feedback on the hypothalamus, stimulating the release of gonadotropins .
Cellular Effects
Clomiphene influences cell function by modulating the activity of estrogen receptors. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Clomiphene exerts its effects through binding interactions with estrogen receptors. This can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clomiphene can change over time. Studies have shown that Clomiphene and its metabolites have a certain degree of stability, but can undergo degradation over time .
Dosage Effects in Animal Models
The effects of Clomiphene can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .
Metabolic Pathways
Clomiphene is involved in several metabolic pathways. It is extensively cleared by hepatic and intestinal metabolism via oxidative and conjugating enzymes .
Transport and Distribution
Clomiphene is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Clomiphene can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enclomiphene involves the preparation of clomiphene, which is a mixture of cis-clomiphene (zuclomiphene) and trans-clomiphene (this compound). One method for synthesizing clomiphene uses a single solvent, such as dichloromethane, in a one-pot reaction . The process involves the reaction of 2-chloro-1,2-diphenylethene with 4-(2-chloro-1,2-diphenylethenyl)phenol in the presence of a base, followed by purification to isolate the trans isomer, this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, followed by large-scale purification techniques to isolate this compound from the mixture of isomers .
Chemical Reactions Analysis
Types of Reactions: Enclomiphene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: this compound amine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Enclomiphene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective estrogen receptor modulators.
Biology: Investigated for its effects on the hypothalamic-pituitary-gonadal axis.
Medicine: Primarily used in the treatment of male hypogonadism to increase testosterone levels.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
Comparison with Similar Compounds
Clomiphene: A mixture of zuclomiphene and enclomiphene.
Tamoxifen: Another selective estrogen receptor modulator used primarily in the treatment of breast cancer.
Uniqueness of this compound: this compound is unique in its pure antiestrogenic activity, making it more favorable for treating male hypogonadism compared to clomiphene, which has mixed estrogenic and antiestrogenic effects . This specificity reduces the risk of estrogenic side effects and makes this compound a more targeted therapeutic agent .
Properties
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRPKYJQBWNGO-OCEACIFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318048 | |
Record name | Enclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN WATER (1 IN 900), ETHANOL (1 IN 40) AND CHLOROFORM (1 IN 800); FREELY SOL IN METHANOL; PRACTICALLY INSOL IN DIETHYL ETHER /CITRATE/ | |
Record name | SID50085975 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
CLOMIPHENE...AFFECTS SPERMIOGENESIS @ PRIMARY SPERMATOCYTE LEVEL. DOSE USED WAS 7.25 MG/DAY. EFFECT IS THOUGHT TO BE DUE TO ESTROGENICITY MEDIATED VIA HYPOTHALAMO-HYPOPHYSEAL AXIS..., The antiestrogens tamoxifen and clomiphene are used primarily for the treatment of breast cancer and female infertility, respectively. These agents are used therapeutically for their antiestrogenic actions, but they can produce estrogenic as well as antiestrogenic effects. Both agents competitively block estradiol binding to its receptor, but the specific pharmacological activity they produce depends upon the species, the tissue, and the cellular endpoint measured. Consequently, these agents act as antagonists, agonists, or partial agonists depending upon the context in which they are used., Clomiphene and tamoxifen clearly bind to the estrogen receptor and can prevent the binding of estrogens. However, there are indications that the drugs and estradiol may interact with overlapping but slightly different regions of the ligand binding site of the estrogen receptor. Depending upon the specific cellular context and gene in question, antiestrogen binding may yield a receptor complex that has full, partial, or no intrinsic activity., Clomiphene may stimulate ovulation in women with an intact hypothalamic-pituitary-ovarian axis and adequate endogenous estrogens who have failed to ovulate. In these cases, it is thought that the drug opposes the negative feedback of endogenous estrogens resulting in increased gonadotropin secretion and ovulation. Most studies indicate that clomiphene increases the amplitude of LH and FSH pulses, without a change in pulse frequency. This suggests the drug is acting largely at the pituitary level to block inhibitory actions of estrogen on gonadotropin release from the gland and/or is somehow causing the hypothalamus to release larger amounts of gonadotropin-releasing hormone per pulse., Initial animal studies with clomiphene showed slight estrogenic activity and moderate antiestrogenic activity, but the most striking effect was the inhibition of the pituitary's gonadotropic function. In both male and female animals, the compound acted as a contraceptive. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
15690-57-0, 911-45-5 | |
Record name | Enclomiphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15690-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enclomiphene [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015690570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enclomiphene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06735 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Enclomiphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clomifene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENCLOMIPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6D2UI4FLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MP: 116.5-118 °C /CITRATE/ | |
Record name | CLOMIPHENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3039 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clomiphene interact with the body to induce ovulation?
A: Clomiphene acts as a selective estrogen receptor modulator (SERM). [] It primarily binds to estrogen receptors in the hypothalamus and pituitary gland, blocking the negative feedback mechanism of estrogen. [, ] This blockade leads to increased production and release of gonadotropins, follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the pituitary gland. [, ] The elevated gonadotropin levels stimulate the ovaries, promoting follicular development and ultimately leading to ovulation. [, ]
Q2: Does clomiphene have any direct effects on the ovaries?
A: While clomiphene's primary action is on the hypothalamus and pituitary gland, studies suggest it may also have direct effects on the ovaries. Research in rats indicates that clomiphene can influence follicular growth and atresia, potentially contributing to its ovulation-inducing effects. []
Q3: How does clomiphene affect hormone levels in men?
A: In men, clomiphene administration has been shown to significantly raise serum testosterone and gonadotropin (LH and FSH) levels. [] This effect is also mediated through the hypothalamic-pituitary-gonadal axis, where clomiphene interferes with the negative feedback loop of testosterone on gonadotropin release.
Q4: Are the effects of clomiphene age-dependent?
A: Research in rats suggests that the effects of clomiphene on reproductive function can be age-dependent. [] Studies have shown varying responses to clomiphene in prepubertal, peripubertal, and adult male rats, indicating potential differences in sensitivity and response mechanisms across different developmental stages.
Q5: Can clomiphene impact tissues beyond the reproductive system?
A: Yes, research has shown that clomiphene can impact tissues beyond the reproductive system. For example, studies have demonstrated that clomiphene can inhibit volume-regulated chloride currents (I Cl,vol) in cardiac cells, highlighting its potential effects on ion channels in other tissues. []
Q6: What is the molecular formula and weight of clomiphene citrate?
A6: Clomiphene citrate is a mixture of two geometric isomers: zuclomiphene citrate and enclomiphene citrate. The molecular formula for clomiphene citrate is C32H36ClNO8, and its molecular weight is 598.09 g/mol.
Q7: Is there any spectroscopic data available for clomiphene citrate?
A: Yes, analytical techniques like high-performance liquid chromatography (HPLC) coupled with a UV detector or a diode array detector (DAD) are commonly used for the qualitative and quantitative analysis of clomiphene citrate. [] These techniques allow for the separation and identification of the two isomers, zuclomiphene and this compound, in various matrices. []
Q8: How do structural modifications to the clomiphene molecule affect its activity?
A: Studies on clomiphene analogs have shown that modifications to the diethylaminoethoxy side chain can significantly influence both its antitumor activity and its binding affinity for estrogen receptors (ER) and antiestrogen-binding sites (AEBS). [] For instance, replacing the ether linkage with an amine group increases ER affinity but significantly reduces AEBS affinity. []
Q9: How is the stability of clomiphene citrate affected by different conditions?
A: While specific stability data for clomiphene citrate under various conditions is limited in the provided research, solid dispersions using polyethylene glycol (PEG) as a carrier have shown promise in enhancing the dissolution rate of clomiphene citrate, potentially improving its bioavailability. []
Q10: What are some formulation strategies employed to improve the stability, solubility, or bioavailability of clomiphene citrate?
A: One strategy to enhance the dissolution rate and potentially the bioavailability of clomiphene citrate is the development of solid dispersions. [] Studies have shown that using PEG 4000 or PEG 6000 as carriers in solid dispersions can significantly improve the dissolution profile of clomiphene citrate. []
Q11: How is clomiphene citrate metabolized in the body?
A: Research has identified two main metabolites of clomiphene in human urine: hydroxyclomiphene and hydroxymethoxyclomiphene. [] The detection window of these metabolites, particularly hydroxymethoxyclomiphene, can extend for several months following even short-term use of clomiphene. [, ]
Q12: How is clomiphene citrate distributed within the body?
A: Studies using radiolabeled clomiphene isomers in mice revealed that the two isomers exhibit different distribution patterns. [] this compound is rapidly cleared from most tissues, while zuclomiphene shows a wider distribution and persists longer in specific organs like the eyes and reproductive tissues. [] This differential distribution may be linked to clomiphene's adverse effects. []
Q13: Has clomiphene citrate shown efficacy in inducing ovulation in clinical settings?
A: Yes, numerous studies have demonstrated the efficacy of clomiphene citrate in inducing ovulation in women with infertility. [, , , , ] Clomiphene citrate is considered a first-line treatment for ovulation induction in many cases of anovulatory infertility, particularly polycystic ovary syndrome (PCOS). [, , , ]
Q14: Are there alternative medications to clomiphene citrate for ovulation induction?
A: Letrozole, an aromatase inhibitor, has emerged as a potential alternative to clomiphene citrate for ovulation induction in women with PCOS. [, , ] Comparative studies suggest that letrozole may be associated with improved pregnancy outcomes and a lower risk of multiple pregnancies compared to clomiphene citrate. [, , ]
Q15: Is there evidence of resistance to clomiphene citrate in some individuals?
A: Yes, some individuals with PCOS exhibit clomiphene citrate resistance, meaning they do not respond to the drug with ovulation. [, ] The exact mechanisms of clomiphene resistance are not fully understood but may involve factors related to ER sensitivity, gonadotropin production, or ovarian response. [, ]
Q16: Are there alternative treatment strategies for clomiphene citrate-resistant individuals?
A: In cases of clomiphene citrate resistance, alternative treatment strategies may include using higher doses of clomiphene, combining clomiphene with other medications (e.g., metformin), or exploring alternative ovulation induction agents such as letrozole or gonadotropins. [, ]
Q17: Are there any safety concerns associated with clomiphene citrate use?
A: While generally considered safe for short-term use, clomiphene citrate has been associated with potential adverse effects. Some women experience side effects like hot flashes, mood swings, and visual disturbances. [, ] The long-term safety of clomiphene citrate use is still under investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.